![molecular formula C18H15N3O5S B2823600 N-(4-(3-(苯并[d][1,3]二噁英-5-基氨基)-3-氧代丙基)噻唑-2-基)呋喃-2-羧酰胺 CAS No. 1021266-42-1](/img/structure/B2823600.png)

N-(4-(3-(苯并[d][1,3]二噁英-5-基氨基)-3-氧代丙基)噻唑-2-基)呋喃-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

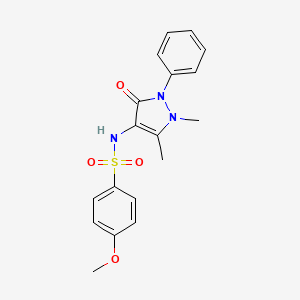

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.39. The purity is usually 95%.

BenchChem offers high-quality N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

表皮生长因子受体 (EGFR) 抑制

一项研究重点介绍了苯并[d]噻唑-2-羧酰胺衍生物作为潜在 EGFR 抑制剂的合成和细胞毒性评估。这些化合物(包括具有呋喃-2-羧酰胺结构的变体)对高 EGFR 表达的癌细胞系表现出中等至极好的效力。这表明它们在靶向 EGFR 高表达癌症中的潜在应用,其中一些化合物对正常细胞显示出有希望的选择性和最小的毒性 (Zhang 等人,2017)。

合成和反应性研究

已经进行了具有呋喃-2-羧酰胺部分的化合物的合成和反应性研究,包括用于创建复杂杂环结构的方法的开发。这些研究提供了对这些化合物在材料科学和药物合成等各个领域的化学性质和潜在应用的宝贵见解 (Aleksandrov & El’chaninov,2017)。

抗菌和抗真菌活性

已经合成了带有呋喃-2-羧酰胺结构的化合物并评估了它们的抗菌和抗真菌活性。这些化合物对一系列革兰氏阳性菌和革兰氏阴性菌和真菌显示出有希望的功效,突出了它们作为开发新的抗菌剂的先导的潜力 (Patel、Patel 和 Shah,2015)。

干细胞研究

报道了与感兴趣的化合物相关的分子 N-苄基-2-(嘧啶-4'-氨基)-噻唑-4-羧酰胺(噻唑维文)的简明合成,用于在干细胞研究中的应用。已知噻唑维文可以改善人成纤维细胞生成人诱导多能干细胞 (iPSC),表明此类化合物在再生医学和生物学研究中的重要性 (Ries 等人,2013)。

抗癌活性

已经探索了该化合物的几个衍生物的潜在抗癌活性。研究表明,呋喃-2-羧酰胺部分的特定修饰可以导致对各种癌细胞系具有显着细胞毒性作用的化合物,表明它们在开发新型抗癌疗法中的效用 (Zaki、Al-Gendey 和 Abdelhamid,2018)。

作用机制

Target of Action

The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment.

Mode of Action

This compound inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it can prevent the binding of VEGF to its receptor, thereby inhibiting angiogenesis. This is particularly important in cancer treatment, as tumors require a blood supply to grow and spread. By inhibiting P-glycoprotein efflux pumps, it can increase the intracellular concentration of other drugs, enhancing their efficacy .

Biochemical Pathways

The inhibition of VEGFR1 disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis . This can starve tumors of their blood supply, inhibiting their growth and spread. The inhibition of P-glycoprotein efflux pumps can increase the intracellular concentration of other drugs, potentially overcoming drug resistance .

Pharmacokinetics

The inhibition of p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of other drugs by increasing their intracellular concentration .

Result of Action

The inhibition of VEGFR1 and P-glycoprotein efflux pumps by this compound can lead to the inhibition of angiogenesis and the enhancement of the efficacy of other drugs . This can result in the inhibition of tumor growth and the overcoming of drug resistance .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its efficacy, as it can enhance their intracellular concentration by inhibiting P-glycoprotein efflux pumps . Additionally, the presence of VEGF and the expression level of VEGFR1 and P-glycoprotein efflux pumps in the cells can also influence its efficacy .

属性

IUPAC Name |

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S/c22-16(19-11-3-5-13-15(8-11)26-10-25-13)6-4-12-9-27-18(20-12)21-17(23)14-2-1-7-24-14/h1-3,5,7-9H,4,6,10H2,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEFTHMZNPZATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-phenyl-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2823517.png)

![3-({[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]methyl}(ethyl)amino)propanoic acid hydrochloride](/img/structure/B2823518.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2823522.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)

![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)

![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)

![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)

![5-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide](/img/structure/B2823536.png)

![1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2823539.png)